molecular formula C24H22N2O5S B3542672 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethyl (4-methylphenoxy)acetate

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethyl (4-methylphenoxy)acetate

Cat. No.: B3542672
M. Wt: 450.5 g/mol
InChI Key: ASMLBXFVWINZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethyl (4-methylphenoxy)acetate” is a complex organic molecule. It contains a benzisothiazol group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a phenyl group (a functional group made up of six carbon atoms bonded in a hexagonal planar ring). The compound also contains an acetate group, which is a derivative of acetic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can include things like its melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data or studies, it’s not possible to provide an accurate analysis of these properties for this compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies or data, it’s not possible to provide an accurate description of the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data or studies, it’s not possible to provide an accurate analysis of the safety and hazards associated with this compound .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has potential therapeutic properties, future research might focus on drug development and clinical trials. Alternatively, if it has interesting chemical properties, future research might focus on exploring these properties and developing new synthetic methods .

Properties

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-18-11-13-20(14-12-18)31-17-23(27)30-16-15-26(19-7-3-2-4-8-19)24-21-9-5-6-10-22(21)32(28,29)25-24/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMLBXFVWINZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OCCN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethyl (4-methylphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethyl (4-methylphenoxy)acetate
Reactant of Route 3
Reactant of Route 3
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethyl (4-methylphenoxy)acetate
Reactant of Route 4
Reactant of Route 4
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethyl (4-methylphenoxy)acetate
Reactant of Route 5
Reactant of Route 5
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethyl (4-methylphenoxy)acetate
Reactant of Route 6
Reactant of Route 6
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethyl (4-methylphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.